(2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Description
(2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-methylbenzyl group and a tetrahydrofurfurylmethyl moiety. The compound’s structure combines aromatic and heterocyclic components, which influence its physicochemical behavior, such as solubility and lipophilicity (logP ≈ 2.62 for the 4-methyl analog) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13;/h2-3,5-6,13-14H,4,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZFLMURRWMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 2-methylbenzylamine with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Substituent Effects
Heterocyclic Variations
Thiophene Fentanyl Hydrochloride
- Clobenzorex Hydrochloride Molecular Formula: C₁₇H₁₉Cl₂N MW: 320.25 A chlorophenyl group and branched amine chain distinguish it from the target compound.
Structural Analogues with Aliphatic Chains
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | MW | logP | Key Features | Reference |
|---|---|---|---|---|---|
| (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine HCl | C₁₃H₁₉ClNO | 242 | 2.62 | High purity (95%), tetrahydrofuran stability | |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | N/A | Thiophene enhances lipophilicity | |
| Clobenzorex HCl | C₁₇H₁₉Cl₂N | 320.25 | N/A | Chlorophenyl group, anorectic use | |
| N-(2-Methylbenzyl)-2-butanamine HCl | C₁₂H₂₀ClN | 213.75 | N/A | Aliphatic chain, reduced steric hindrance |
Research Findings and Implications
- Metabolic Stability : Tetrahydrofurfuryl groups (as in the target compound) are associated with slower hepatic metabolism due to oxygen’s electron-withdrawing effects, contrasting with thiophene’s susceptibility to cytochrome P450 oxidation .
- Bioactivity : Secondary amines with aromatic-methyl groups often exhibit CNS activity. For example, clobenzorex’s chlorophenyl moiety is critical for dopamine reuptake inhibition .
- Toxicity Considerations : Compounds like thiophene fentanyl carry higher toxicity risks due to unstudied toxicological profiles , whereas tetrahydrofuran derivatives may offer safer metabolic pathways.
Biological Activity
(2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 233.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and adrenergic receptors. This compound has been studied for its potential effects on:
- Serotonin Receptors : It exhibits selectivity towards the 5-HT receptor family, influencing mood and anxiety pathways.
- Adrenergic Receptors : It may modulate cardiovascular responses through interactions with alpha and beta adrenergic receptors.
Biological Activity Overview
The biological activities of this compound include:
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models.
- Anxiolytic Properties : Research indicates potential anxiolytic activity, which could be beneficial in treating anxiety disorders.
- Neuroprotective Effects : Some findings point to neuroprotective properties, possibly through antioxidant mechanisms.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors in models | |
| Anxiolytic | Decreased anxiety-like behaviors | |
| Neuroprotective | Increased neuronal survival under stress |
Case Studies
- Antidepressant Activity : A study conducted on rodents demonstrated that administration of this compound led to a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties.
- Anxiolytic Effects : In a separate study, the compound was tested in an elevated plus maze model, where it showed a marked increase in time spent in open arms, suggesting reduced anxiety levels.
- Neuroprotection : Research involving oxidative stress models indicated that the compound could mitigate cell death induced by reactive oxygen species, highlighting its neuroprotective capabilities.
Q & A
Q. What are the optimal synthetic routes for (2-methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of tetrahydrofurfurylamine with 2-methylbenzyl chloride in the presence of a base (e.g., NaOH) under reflux conditions. Solvent choice (ethanol, methanol, or dichloromethane) significantly impacts yield and purity. Temperature control (60–80°C) and reaction time (12–24 hours) are critical for minimizing side products like N-alkylated byproducts. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the 2-methylbenzyl and tetrahydrofuran moieties.
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₃H₂₀ClNO, exact mass 241.12 g/mol) .
- Infrared (IR) Spectroscopy: Identifies amine N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1120 cm⁻¹) from the tetrahydrofuran ring .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for biological assays. Stability studies (TGA/DSC) show decomposition temperatures >200°C, with hygroscopicity requiring storage in anhydrous conditions .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures of this compound, and how is stereochemical purity validated?
Chiral resolution via diastereomeric salt formation using tartaric acid derivatives is effective. Enantiomeric excess (>99%) is confirmed by chiral HPLC with a cellulose-based column and polarimetric analysis . Computational modeling (DFT) predicts energy barriers for racemization, guiding storage conditions .
Q. How does this compound behave as a ligand in coordination chemistry, and what are its implications for catalytic applications?
The amine and tetrahydrofuran groups act as a tridentate ligand, forming stable complexes with transition metals (e.g., Mn²⁺, Cu²⁺). X-ray crystallography reveals distorted octahedral geometries, with bond lengths (Mn–N: 2.20–2.36 Å) suggesting potential in biomimetic catalysis or redox reactions .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are mechanistic pathways elucidated?
- Receptor Binding Assays: Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀ values).
- Enzyme Inhibition: Kinetic assays (e.g., Michaelis-Menten plots) assess inhibition of monoamine oxidases .
- Cellular Uptake: Fluorescence tagging tracks intracellular localization in neuronal cell lines .
Q. What computational methods predict its pharmacokinetic properties and metabolite profiles?
Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes. ADMET predictions (SwissADME) estimate logP (~2.1), blood-brain barrier permeability, and potential metabolites like hydroxylated tetrahydrofuran derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How should researchers validate thermal properties?
Variations (e.g., 180–190°C) arise from differing purity levels or hydration states. Differential Scanning Calorimetry (DSC) under nitrogen flow provides reproducible results. Cross-validate with hot-stage microscopy .
Q. Conflicting biological activity What factors contribute to variability in IC₅₀ values?
Assay conditions (pH, temperature) and cell line specificity (e.g., HEK-293 vs. SH-SY5Y) significantly impact results. Standardize protocols using reference compounds (e.g., clozapine for receptor assays) and report EC₅₀/IC₅₀ with 95% confidence intervals .
Methodological Best Practices
Q. What synthetic pitfalls occur during scale-up, and how are they mitigated?
- Byproduct Formation: Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).
- Purification Challenges: Use gradient elution in column chromatography (5–20% methanol in DCM) .
Q. How are stability studies designed for long-term storage recommendations?
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves stability for aqueous formulations .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀ClNO | HRMS | |
| Melting Point | 185–190°C | DSC | |
| Aqueous Solubility (25°C) | 12 mg/mL | UV-Vis (λ = 254 nm) | |
| logP (Predicted) | 2.1 | SwissADME |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
